5-Formylnicotinamide
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Overview
Description
5-Formylnicotinamide is an organic compound with the molecular formula C₇H₆N₂O₂. It is a derivative of nicotinamide, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Formylnicotinamide can be synthesized through several methods. One common approach involves the formylation of nicotinamide using formic acid or formic acid derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Formylnicotinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed
Oxidation: 5-Carboxynicotinamide.
Reduction: 5-Hydroxymethylnicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in cellular metabolism and as a precursor for nicotinamide adenine dinucleotide (NAD) analogs.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in modulating cellular redox states and its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Formylnicotinamide involves its interaction with cellular enzymes and pathways. It can be converted into nicotinamide adenine dinucleotide (NAD) analogs, which play a crucial role in cellular redox reactions and energy metabolism. The compound may also influence DNA repair mechanisms and cellular stress responses through its effects on NAD-dependent enzymes .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor to NAD and NADP, involved in redox reactions.
Nicotinic Acid: Another precursor to NAD, used in the treatment of pellagra.
Nicotinamide Riboside: A form of vitamin B3 that also serves as a precursor to NAD.
Uniqueness
5-Formylnicotinamide is unique due to its formyl group at the 5-position, which imparts distinct chemical reactivity compared to other nicotinamide derivatives. This unique structure allows it to participate in specific chemical reactions and potentially offers unique biological activities .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-formylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6-1-5(4-10)2-9-3-6/h1-4H,(H2,8,11) |
InChI Key |
PWHUZENCIRXAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C=O |
Origin of Product |
United States |
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